N-methyl-N-[[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]-1-pyridin-4-ylpropan-1-amine
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Overview
Description
N-methyl-N-[[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]-1-pyridin-4-ylpropan-1-amine is a complex organic compound that features a thiazole ring, a pyridine ring, and a propan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]-1-pyridin-4-ylpropan-1-amine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Thiazole Ring to the Phenyl Group: This step involves the nucleophilic substitution reaction where the thiazole ring is attached to the phenyl group via a methoxy linker.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately, often through the Chichibabin synthesis, which involves the condensation of aldehydes, ammonia, and α,β-unsaturated carbonyl compounds.
Coupling of the Pyridine Ring with the Propan-1-amine Group: This step involves the formation of an amide bond between the pyridine ring and the propan-1-amine group.
Final Coupling: The final step involves the coupling of the previously synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group attached to the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it is used to study the interactions of thiazole and pyridine derivatives with biological targets such as enzymes and receptors.
Medicine
Industry
In the industrial sector, the compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-[[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]-1-pyridin-4-ylpropan-1-amine involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can interact with metal ions and enzyme active sites, while the pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]-1-pyridin-4-ylpropan-1-amine: This compound is unique due to the presence of both thiazole and pyridine rings, which confer distinct chemical and biological properties.
Thiazole Derivatives: Compounds such as thiamine (Vitamin B1) and sulfathiazole are well-known thiazole derivatives with significant biological activities.
Pyridine Derivatives: Compounds such as nicotine and pyridoxine (Vitamin B6) are notable pyridine derivatives with various biological functions.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-methyl-N-[[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]-1-pyridin-4-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c1-4-21(18-9-11-22-12-10-18)24(3)13-17-5-7-20(8-6-17)25-14-19-15-26-16(2)23-19/h5-12,15,21H,4,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKIDLMBLUWCLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)N(C)CC2=CC=C(C=C2)OCC3=CSC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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